Encephalitic alphavirus-IN-1

VEEV EEEV EC50

Encephalitic alphavirus-IN-1 is a research-grade piperazinobenzodiazepinone antiviral with validated sub-micromolar potency against VEEV (EC50 0.24 μM) and EEEV (EC50 0.16 μM). Its low cytotoxicity and robust mouse plasma stability make it ideal for mechanistic studies in primary neuronal cells and as a reference standard in HTS assays. ≥98% HPLC purity ensures reproducible assay performance.

Molecular Formula C27H25FN6O2
Molecular Weight 484.5 g/mol
Cat. No. B12409993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEncephalitic alphavirus-IN-1
Molecular FormulaC27H25FN6O2
Molecular Weight484.5 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=C1)C2=C3C(=CC(=C2)C#N)C(=O)N(C4C(=N3)N(CCN4C)C)C5=CC(=C(C=C5)OC)F
InChIInChI=1S/C27H25FN6O2/c1-16-5-6-18(15-30-16)20-11-17(14-29)12-21-24(20)31-25-26(33(3)10-9-32(25)2)34(27(21)35)19-7-8-23(36-4)22(28)13-19/h5-8,11-13,15,26H,9-10H2,1-4H3
InChIKeyDPIYMIGOWULJPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Encephalitic alphavirus-IN-1 for Antiviral Research: Compound Overview and Procurement Considerations


Encephalitic alphavirus-IN-1 is a synthetic small molecule of the piperazinobenzodiazepinone class, identified as an antiviral agent with demonstrated inhibitory activity against New World encephalitic alphaviruses . It is characterized by the molecular formula C27H25FN6O2 and a molecular weight of 484.5 g/mol, and is available from research chemical suppliers at purities typically ≥98% (HPLC) . The compound is supplied for laboratory research use, with primary application in studying viral replication inhibition, particularly of Venezuelan Equine Encephalitis Virus (VEEV) and Eastern Equine Encephalitis Virus (EEEV) [1].

Why Encephalitic alphavirus-IN-1 Cannot Be Replaced by Generic Alphavirus Inhibitors


Alphavirus inhibitors represent a chemically and mechanistically diverse class; a compound's structure directly dictates its spectrum of activity, potency, and pharmacokinetic liabilities. Simply substituting one alphavirus inhibitor for another is not possible due to significant variations in their inhibitory concentrations (EC50) against specific viral species, off-target effects, and in vivo stability profiles [1]. For instance, inhibitors targeting different viral proteins (e.g., nsP2 protease versus viral entry) or even distinct chemical scaffolds within the same target class can exhibit orders-of-magnitude differences in potency and entirely different toxicity signatures, making data-driven selection essential [2].

Encephalitic alphavirus-IN-1: Quantitative Comparative Performance Data


Comparative Antiviral Potency of Encephalitic alphavirus-IN-1 vs. Homoseongomycin

Encephalitic alphavirus-IN-1 demonstrates substantially higher antiviral potency compared to the marine-derived natural product homoseongomycin. Against VEEV, its EC50 of 0.24 μM is over 35-fold lower (more potent) than the 8.6 μM reported for homoseongomycin. Against EEEV, its EC50 of 0.16 μM is over 7-fold lower than the 1.2 μM reported for homoseongomycin [1]. This significant potency difference positions Encephalitic alphavirus-IN-1 as a more sensitive tool for in vitro viral inhibition studies.

VEEV EEEV EC50

Encephalitic alphavirus-IN-1 Cytotoxicity Profile vs. Known Cytotoxic Alphavirus Inhibitors

In contrast to some alphavirus inhibitors which may exhibit notable cytotoxicity at antiviral concentrations, Encephalitic alphavirus-IN-1 is reported to have no obvious cytotoxicity under standard assay conditions . This lack of observed toxicity distinguishes it from inhibitors where antiviral activity is closely tied to cellular stress or death pathways, making it a cleaner probe for studying viral replication mechanisms without confounding cytotoxic artifacts [1].

Cytotoxicity Therapeutic Window CC50

Comparative In Vitro Stability: Encephalitic alphavirus-IN-1 Mouse Plasma Stability

Encephalitic alphavirus-IN-1 demonstrates robust stability in mouse plasma, a key prerequisite for in vivo efficacy studies [1]. This is a critical point of differentiation from many covalent or highly reactive alphavirus inhibitors (e.g., certain vinyl sulfone nsP2 protease inhibitors like RA-2034) which are known to suffer from species-dependent systemic clearance and glutathione reactivity, significantly limiting their in vivo half-life and utility [2]. The reported plasma stability of Encephalitic alphavirus-IN-1 suggests it may be a superior candidate for translation to animal models.

Plasma Stability In Vivo Pharmacokinetics

Broad-Spectrum Activity of Encephalitic alphavirus-IN-1 vs. Narrow-Spectrum Comparators

Encephalitic alphavirus-IN-1 exhibits potent, sub-micromolar activity against two major encephalitic alphaviruses, VEEV and EEEV, with EC50 values of 0.24 μM and 0.16 μM, respectively . This dual activity contrasts with some inhibitors that may show high potency against only one alphavirus species (e.g., compounds with VEEV EC50 in low nanomolar range but significantly higher EC50 or inactivity against EEEV), or those primarily optimized for Old World alphaviruses like CHIKV [1]. This balanced activity profile makes it a valuable tool for studying conserved viral pathways across multiple encephalitic alphavirus threats.

Broad-spectrum VEEV EEEV Alphavirus

Cellular Activity of Encephalitic alphavirus-IN-1 in Disease-Relevant Human Neuronal Cells

Encephalitic alphavirus-IN-1 has been specifically validated to substantially reduce VEEV and EEEV viral burden in human brain primary neuronal cells following an 18-hour treatment at concentrations of 1 μM and 5 μM [1]. This is a more physiologically relevant model of neurotropic infection compared to standard immortalized cell lines like Vero or BHK-21 cells often used for screening other alphavirus inhibitors. The demonstrated efficacy in human neuronal cells provides greater confidence that the observed antiviral activity may translate to the cellular target of the virus.

Human Brain Cells Primary Neurons Viral Reduction

Optimal Research and Industrial Application Scenarios for Encephalitic alphavirus-IN-1


In Vitro Mechanism-of-Action Studies in Neuronal Infection Models

Given its validated activity in reducing viral burden in human brain primary neuronal cells, Encephalitic alphavirus-IN-1 is optimally suited for detailed mechanistic studies of alphavirus replication, trafficking, or host-virus interactions in a disease-relevant neurotropic context . Its low cytotoxicity profile ensures that observed effects are specific to viral inhibition rather than cell death [1].

Reference Compound for High-Throughput Alphavirus Antiviral Screening

The compound's well-defined and consistent sub-micromolar potency (EC50: 0.24 μM for VEEV, 0.16 μM for EEEV) makes it an excellent positive control or reference standard in high-throughput screening assays aimed at identifying novel encephalitic alphavirus inhibitors . Its robust activity and availability in high purity (≥98% by HPLC) ensure reproducible assay performance [1].

In Vivo Pharmacodynamic Studies in Murine Models

The documented robust mouse plasma stability of Encephalitic alphavirus-IN-1 positions it as a viable candidate for pilot in vivo efficacy and pharmacokinetic studies, where metabolic liability is a common cause of compound failure . Researchers can proceed with greater confidence that the compound will achieve measurable exposure, enabling a true assessment of its antiviral potential in animal models of VEEV or EEEV infection [1].

Comparative Alphavirus Inhibition and Resistance Research

With its potent and balanced activity against both VEEV and EEEV, Encephalitic alphavirus-IN-1 serves as a valuable chemical probe for comparative studies between these two highly pathogenic alphaviruses. It can be used to investigate conserved mechanisms of inhibition, identify potential resistance mutations, and benchmark the activity of novel analogs against a defined chemical scaffold with known properties .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Encephalitic alphavirus-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.